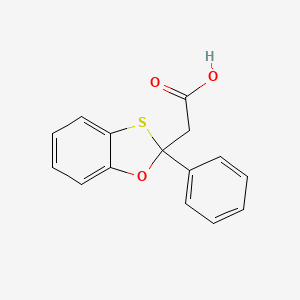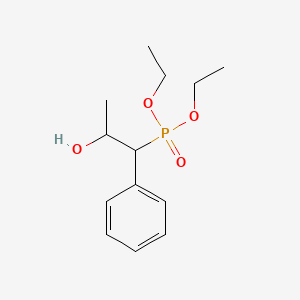
Diethyl (2-hydroxy-1-phenylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-hydroxy-1-phenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-hydroxy-1-phenylpropyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide or alcohol derivative under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl halides .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction, which can be conducted under mild conditions and offers high yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2-hydroxy-1-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (2-hydroxy-1-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (2-hydroxy-1-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable enzyme-inhibitor complexes .
Comparación Con Compuestos Similares
- Diethyl phosphonate
- Diethyl (1-phenylethyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Comparison: Diethyl (2-hydroxy-1-phenylpropyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to diethyl phosphonate, it has enhanced stability and resistance to hydrolysis. The phenyl group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
62573-89-1 |
|---|---|
Fórmula molecular |
C13H21O4P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-phenylpropan-2-ol |
InChI |
InChI=1S/C13H21O4P/c1-4-16-18(15,17-5-2)13(11(3)14)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3 |
Clave InChI |
CDZIHMCFRNEKCW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)C(C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


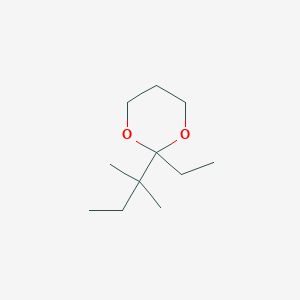
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
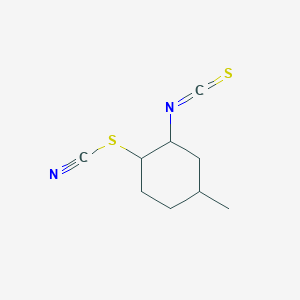
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
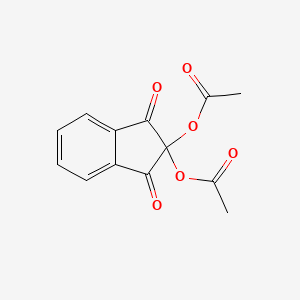
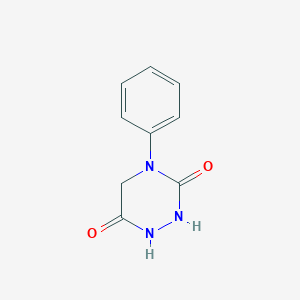
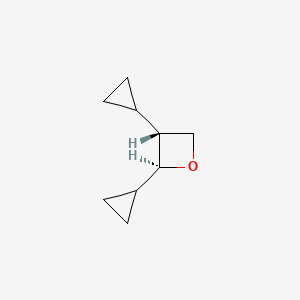
methanone](/img/structure/B14516511.png)

